1-Cyclopropyl-3-(2,4-xylyl)urea
Description
1-Cyclopropyl-3-(2,4-xylyl)urea is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.274 g/mol . This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties. It is used primarily in early discovery research and is considered a rare and unique chemical .
Properties
CAS No. |
64393-17-5 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C12H16N2O/c1-8-3-6-11(9(2)7-8)14-12(15)13-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H2,13,14,15) |
InChI Key |
BDGIAHGKHDMJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, followed by proton transfer and release of carbon dioxide (CO₂). The process is typically exothermic and requires careful temperature control to minimize side reactions.
Key Parameters
Experimental Procedure
-
Cyclopropyl isocyanate (1 eq) is added dropwise to a solution of 2,4-dimethylaniline (1.1 eq) in chloroform at 0°C.
-
The mixture is stirred at room temperature for 1–2 hours, during which a white precipitate forms.
-
The solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane).
Yield : ~80–85% (based on analogous reactions in).
Coupling Agent-Mediated Synthesis
For cases where direct isocyanate-amine coupling is inefficient, condensing agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These agents activate carboxyl groups, enabling urea formation from amines and carbamates.
Reagent Selection and Mechanism
DCC reacts with carboxylic acids to form active intermediates (e.g., O-acylisourea), which then react with amines. For urea synthesis, this method is less common unless the carbonyl group is preactivated.
Protocol for Alternative Routes
-
Cyclopropyl carbamate (e.g., methyl cyclopropylcarbamate) is reacted with 2,4-dimethylaniline in the presence of DCC and a base (e.g., TEA).
-
The reaction is conducted in dichloromethane (DCM) at room temperature for 6–12 hours.
-
Purification involves filtration of dicyclohexylurea (DCU) byproducts and recrystallization.
Yield : 70–90% (varies with substrate and reaction time).
Dealkylation and Functionalization
Dealkylation strategies are employed when the target compound is derived from a more substituted precursor. For example, N-alkylated ureas may undergo acid-catalyzed demethylation to yield the desired product.
Acidic Dealkylation
| Acid | Conditions | Outcome |
|---|---|---|
| HCl (gaseous) | Reflux in acetic acid | Removal of methyl groups. |
| BBr₃ | Anhydrous DCM, 0°C to RT | Selective demethylation. |
Example :
-
N-Methyl-1-cyclopropyl-3-(2,4-xylyl)urea is treated with HCl gas in acetic acid under reflux.
-
The reaction is monitored by TLC until demethylation is complete.
Yield : ~50–60% (due to competing hydrolysis).
Purification and Characterization
Post-synthesis, column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., acetone) are critical for achieving high purity.
| Technique | Parameters | Purpose |
|---|---|---|
| Silica Gel CC | Eluent: 1:10 ethyl acetate/hexane | Removes unreacted starting material. |
| Recrystallization | Solvent: Acetone/water | Eliminates polar impurities. |
Comparative Analysis of Methods
Research Findings and Optimization
-
Solvent Choice : Chloroform and ethyl acetate are preferred for their ability to dissolve both reactants and intermediates without side reactions.
-
Base Efficiency : Pyridine outperforms triethylamine in minimizing DCU formation during DCC-mediated couplings.
-
Temperature Sensitivity : Reactions conducted below 10°C reduce isocyanate dimerization, critical for maintaining purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2,4-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding urea derivatives with additional oxygen functionalities, while reduction may yield simpler amine derivatives .
Scientific Research Applications
1-Cyclopropyl-3-(2,4-xylyl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,4-xylyl)urea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell growth and proliferation . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(4-methoxyphenyl)urea: Another urea derivative with similar structural features but different substituents.
1-Cyclopropyl-3-(2-methylpropyl)urea: A compound with a similar cyclopropyl group but different alkyl substituents.
Uniqueness
1-Cyclopropyl-3-(2,4-xylyl)urea is unique due to its specific combination of cyclopropyl and xylyl groups, which confer distinct chemical and biological properties .
Q & A
Q. What synthetic routes are recommended for 1-Cyclopropyl-3-(2,4-xylyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with cyclopropane derivatives and aromatic precursors. Key steps include urea bond formation via isocyanate intermediates and cyclization under controlled conditions. Optimization requires:
- Temperature control : Maintain 60–80°C during cyclopropane ring formation to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Purification : Employ column chromatography or preparative HPLC to isolate the compound with >95% purity .
Q. Which spectroscopic techniques are critical for characterizing 1-Cyclopropyl-3-(2,4-xylyl)urea?
Structural validation relies on:
- NMR spectroscopy : H and C NMR confirm cyclopropyl and xylyl group integration .
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H] at m/z 259.12) .
- HPLC : Monitors purity (>98%) using C18 reverse-phase columns with UV detection at 254 nm .
Q. What initial biological screening approaches are used to assess its pharmacological potential?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using IC determination .
- Enzyme inhibition studies : Target kinases or proteases linked to disease pathways (e.g., EGFR or COX-2) via fluorometric assays .
- ADME profiling : Evaluate solubility (logP ~3.2) and metabolic stability using liver microsomes .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from assay variability or impurity effects. Mitigation strategies include:
- Replication : Validate findings across independent labs with standardized protocols .
- Batch analysis : Use LC-MS to confirm compound identity and purity for each experiment .
- Dose-response curves : Rule out off-target effects by testing multiple concentrations .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase active sites (e.g., PDB ID 1M17) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends .
Q. How to design factorial experiments for optimizing reaction yields?
A 2 factorial design can systematically test variables:
Q. How does the compound’s stability vary under environmental or storage conditions?
Stability studies reveal:
- Photodegradation : UV exposure (254 nm) decreases purity by 15% over 72 hours; store in amber vials .
- Hydrolysis : Susceptible to acidic conditions (pH <3); neutral buffers (pH 7.4) maintain integrity for 30 days .
- Thermal stability : Decomposes above 150°C (DSC data); store at 2–8°C for long-term use .
Q. What theoretical frameworks guide its application in enzyme inhibition studies?
Research aligns with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
